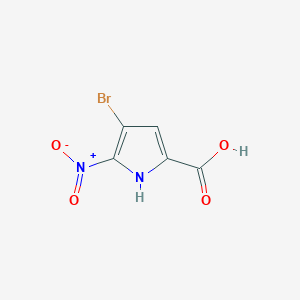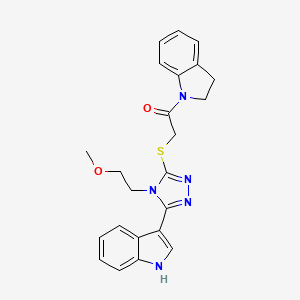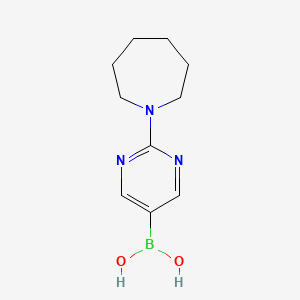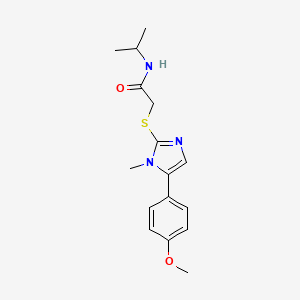![molecular formula C18H31N3O B2645760 (E)-N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide CAS No. 2411332-03-9](/img/structure/B2645760.png)
(E)-N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as CX717 and is a positive allosteric modulator of the AMPA receptor.
Wissenschaftliche Forschungsanwendungen
CX717 has been studied extensively for its potential applications in cognitive enhancement, memory improvement, and treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It has also been investigated for its effects on sleep, mood, and attention. CX717 has shown promising results in preclinical studies, and clinical trials are ongoing to evaluate its safety and efficacy in humans.
Wirkmechanismus
CX717 acts as a positive allosteric modulator of the AMPA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. By binding to a specific site on the receptor, CX717 enhances the activity of the receptor, leading to increased excitatory neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
CX717 has been shown to improve memory and cognitive function in animal models and human studies. It has also been found to increase wakefulness and alertness, enhance attention, and improve mood. CX717 has been shown to have a favorable safety profile and does not exhibit significant toxicity or adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CX717 is its ability to improve cognitive function without causing significant side effects. It is also relatively easy to synthesize and has a favorable safety profile. However, CX717 has limitations in terms of its selectivity and potency, which may affect its efficacy in certain applications. Further research is needed to optimize the compound and identify potential drug targets.
Zukünftige Richtungen
There are several future directions for research on CX717. One area of focus is the development of more potent and selective compounds that can target specific subtypes of the AMPA receptor. Another direction is the investigation of CX717's effects on other neurotransmitter systems and their potential interactions with the AMPA receptor. Additionally, further studies are needed to evaluate the safety and efficacy of CX717 in humans and its potential applications in the treatment of cognitive disorders.
Synthesemethoden
The synthesis of CX717 involves several steps, including the reaction of 1-cyclohexenylmethylpiperidin-4-ol with 4-dimethylaminobutyryl chloride to form the intermediate product, which is then reacted with (E)-4-(bromomethylidene)-N,N-dimethyl-2-oxo-1,3-thiazolidine-5-carboxamide to produce CX717. The synthesis process has been optimized to improve the yield and purity of the final product.
Eigenschaften
IUPAC Name |
(E)-N-[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O/c1-20(2)12-6-9-18(22)19-17-10-13-21(14-11-17)15-16-7-4-3-5-8-16/h6-7,9,17H,3-5,8,10-15H2,1-2H3,(H,19,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMFTBHKMPEHGW-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCN(CC1)CC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCN(CC1)CC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-6-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-2-one](/img/structure/B2645680.png)
![5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid](/img/structure/B2645682.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate](/img/structure/B2645686.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2645689.png)

![8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2645692.png)
![N-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2645693.png)



